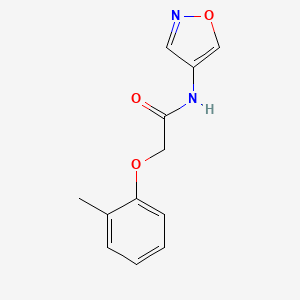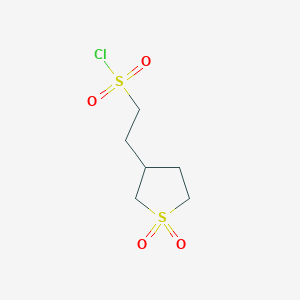
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide, also known as HMBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. HMBA was first discovered in 1980 as a naturally occurring compound in the fungus Aspergillus ustus, and since then, it has been synthesized and studied extensively.
Aplicaciones Científicas De Investigación
Density Functional Theory in Chemical Analysis
Yan Ji et al. (2020) explored the infrared spectrum characteristics of N-methylacetamide, providing insights into its fine components, including protonation, hydration, and hydroxy structures. This study is significant in organic chemistry, analytical chemistry, and chemical biology, particularly in explaining the formation of the amide infrared spectrum (Yan Ji et al., 2020).
Kinetics in High-Temperature Water
P. Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water. Their findings, which include the pH-dependent behavior of the hydrolysis rate, contribute to understanding chemical reactions in extreme conditions (P. Duan, L. Dai, P. Savage, 2010).
Synthesis and Formation of New Complexes
E. Canpolat and M. Kaya (2005) synthesized new vic-dioxime complexes using N-methylacetamide derivatives. These complexes exhibit various structural configurations important in coordination chemistry (E. Canpolat, M. Kaya, 2005).
Association Structures in Solution
H. Hiramatsu and H. Hamaguchi (2002) studied the aggregated structures of N-methylacetamide in solution using infrared electroabsorption spectroscopy. Their work illuminates the predominance of monomer and dimer structures in certain solutions (H. Hiramatsu, H. Hamaguchi, 2002).
Muscarinic Agonist Activity
V. Pukhalskaya et al. (2010) explored the synthesis of substituted N-(silatran-1-ylmethyl)acetamides and their muscarinic agonist activity. This research is valuable in understanding the binding of molecules to cholinoreceptors (V. Pukhalskaya et al., 2010).
Inclusion Compounds with Xanthenol Host
A. Sayed et al. (2015) reported the crystal structures of N-methylacetamide with a xanthenol host, highlighting the formation of compounds with different host:guest ratios. This study contributes to the understanding of hydrogen bonding and channel formation in crystal structures (A. Sayed, A. Jacobs, J. H. Taljaard, 2015).
Hydrophobic Collapse in Water Mixtures
E. Salamatova et al. (2018) investigated aqueous N-methylacetamide solutions to understand hydrophobic collapse. This study provides insights into structural and vibrational dynamics relevant to protein folding (E. Salamatova et al., 2018).
Antioxidant Activity of New Derivatives
A. Kadhum et al. (2011) studied the antioxidant activity of new coumarin derivatives involving N-methylacetamide. Their findings contribute to the development of new antioxidants (A. Kadhum et al., 2011).
Alzheimer's Disease Treatment
Min-Kui Zhang et al. (2020) designed N-phenyl-3-methoxy-4-pyridinone derivatives as potential Alzheimer's disease treatment agents. These compounds, related to N-methylacetamide, show promise in inhibiting β-amyloid aggregation (Min-Kui Zhang et al., 2020).
Propiedades
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8(2)6-3-11-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPVDCJXOFFKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)
![Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2810185.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)





![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2810195.png)
